For-Met-Leu-AMC

Vue d'ensemble

Description

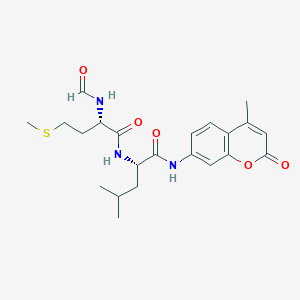

For-Met-Leu-AMC (FML-AMC) is an important molecule in biochemistry, as it is used as a fluorescent marker for a variety of biochemical and physiological processes. FML-AMC is a fluorescent molecule which contains a fluorophore, a methanol group and a leucine residue. This molecule has been widely used in biochemical and physiological research for a variety of applications, including in vitro and in vivo studies.

Applications De Recherche Scientifique

Application in Biological Imaging and Enzyme Detection

Specific Scientific Field

This application falls under the field of Biological Imaging and Enzyme Detection .

Comprehensive and Detailed Summary of the Application

“For-Met-Leu-AMC” has been used in the development of a highly selective and sensitive chemiluminescent probe for leucine aminopeptidase (LAP) detection . LAP is involved in tumor cell proliferation, invasion, and angiogenesis, and is a well-known tumor marker .

Detailed Description of the Methods of Application or Experimental Procedures

The probe initially had no chemiluminescence but produced an extremely strong chemiluminescence after the release of the dioxetane intermediate in the presence of LAP . The probe had high selectivity over other proteases and higher signal-to-noise ratios than commercial fluorophores .

Thorough Summary of the Results or Outcomes Obtained

Real-time imaging results indicated that the chemiluminescence was remarkably enhanced at the mice tumor site after the probe was injected . Furthermore, the chemiluminescence of this probe in the cancerous tissues of patients was obviously improved compared to that of normal tissues . This study has developed the first LAP-activable chemiluminescent probe, which could be potentially used in protein detection, disease diagnosis, and drug development .

Application in Gerontology and Geriatrics

Specific Scientific Field

This application falls under the field of Gerontology and Geriatrics .

Comprehensive and Detailed Summary of the Application

“For-Met-Leu-AMC” has been used in a study to prevent cellular senescence and proteostasis disruption . Cellular senescence is a state of irreversible cell cycle arrest and is a major cause of aging and age-related diseases . Proteostasis refers to the regulation of the cellular concentration, folding, interactions, and location of each of the proteins that make up the proteome .

Detailed Description of the Methods of Application or Experimental Procedures

In this study, researchers found that a metformin + leucine (MET+LEU) treatment had synergistic effects in aged mice to improve skeletal muscle structure and function during disuse atrophy . C2C12 myoblasts differentiated into myotubes were used to determine MET+LEU mechanisms during atrophy . Additionally, aged mouse single myofibers and older human donor primary myoblasts were individually isolated to determine the translational potential of MET+LEU on muscle cells .

Thorough Summary of the Results or Outcomes Obtained

MET+LEU treatment increased myotube differentiation and prevented myotube atrophy . Low concentration (0.1 + 0.5 μM) MET+LEU had unique effects to prevent muscle atrophy and increase transcripts related to protein synthesis and decrease transcripts related to protein breakdown . Myotube atrophy resulted in dysregulated proteostasis that was reversed with MET+LEU and individually with proteasome inhibition . Inflammatory and cellular senescence transcriptional pathways and respective transcripts were increased following myotube atrophy yet reversed with MET+LEU treatment . Finally, MET+LEU prevented loss in myotube size in alternate in vitro models of muscle atrophy as well as in aged myofibers while, in human primary myotubes, MET+LEU prevented reductions in myonuclei fusion .

These data support that MET+LEU has skeletal muscle cell-autonomous properties to prevent atrophy by reversing senescence and improving proteostasis .

Application in Additive Manufacturing

Specific Scientific Field

This application falls under the field of Additive Manufacturing .

Comprehensive and Detailed Summary of the Application

“For-Met-Leu-AMC” has been used in a study to improve the performance of martensitic stainless steel . Additive Manufacturing (AM) is considered to be an attractive technology that offers tremendous advantages in rapidly producing complex-shaped components close to their final/net shape . However, uncontrolled metallurgical defects (pores, cracks, and inclusions), deleterious tensile residual stresses (RS), as well as scattered and unsatisfactory material performance have hindered its applications .

Detailed Description of the Methods of Application or Experimental Procedures

In this study, layer-by-layer ultrasonic micro-forging treatment (UMT) was combined with directed energy deposition (DED) to substantially improve the mechanical performance (e.g., strength-ductility synergy, and fatigue behavior) and corrosion resistance of as-built 15–5PH stainless steel (SS) . The surface RS distribution, mechanical properties, corrosion resistance, and microstructural properties of the non-UMT and UMT specimens were analyzed .

Thorough Summary of the Results or Outcomes Obtained

The process with UMT resulted in higher surface compressive stress (~−750 MPa), reduced oxide inclusions, and refined martensite blocks (23.8% finer than that of the non-UMT specimen) . The improvement of these characteristics induced by UMT further led to a comprehensive increase in the strength, elongation, fatigue resistance, corrosion resistance, and surface hardness of the DED fabricated parts . This work demonstrated the tremendous potential of integrated DED technology for tailoring the microstructure, controlling the quality, and producing martensitic SS with excellent mechanical performance and corrosion resistance .

Propriétés

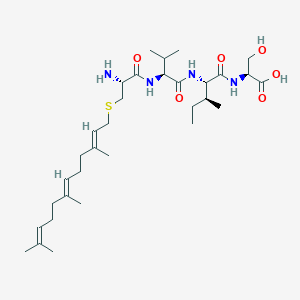

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLRMRNGBMXRLZ-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

For-Met-Leu-AMC | |

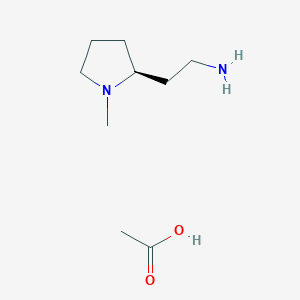

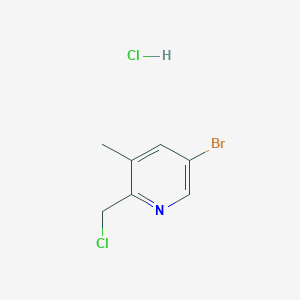

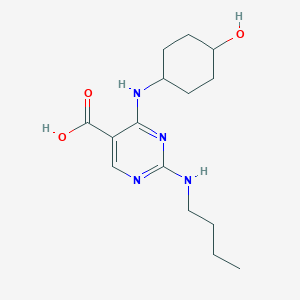

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

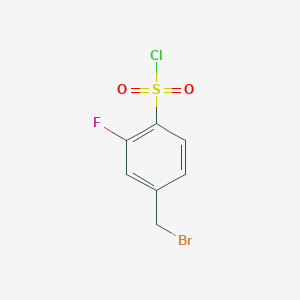

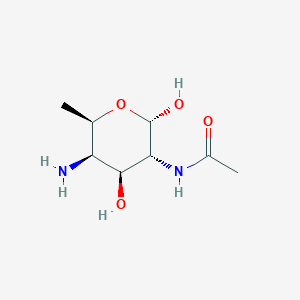

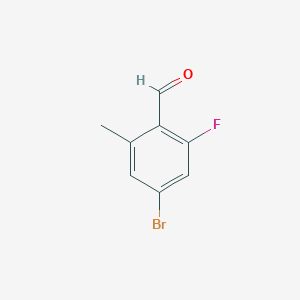

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)